molecular formula C15H20N2O3 B12483029 2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B12483029
M. Wt: 276.33 g/mol
InChI Key: JTNWBZSIHRNESM-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a phenyl group substituted with a propan-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents such as carbonyldiimidazole or other coupling agents.

    Substitution with the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically involving a halogenated phenyl derivative.

    Addition of the Propan-2-yloxy Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated phenyl derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-[4-(methoxy)phenyl]piperidine-3-carboxamide: Similar structure with a methoxy group instead of a propan-2-yloxy group.

    2-oxo-N-[4-(ethoxy)phenyl]piperidine-3-carboxamide: Similar structure with an ethoxy group instead of a propan-2-yloxy group.

    2-oxo-N-[4-(butoxy)phenyl]piperidine-3-carboxamide: Similar structure with a butoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 2-oxo-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yloxy group may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-oxo-N-(4-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-10(2)20-12-7-5-11(6-8-12)17-15(19)13-4-3-9-16-14(13)18/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

JTNWBZSIHRNESM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCNC2=O

Origin of Product

United States

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